
4-Methyl-6-nitropyridine-2-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-6-nitropyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a methyl group at the 4th position, a nitro group at the 6th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-nitropyridine-2-sulfonyl chloride typically involves the nitration of 4-methylpyridine followed by sulfonylation. The nitration process introduces the nitro group at the 6th position, while the sulfonylation process introduces the sulfonyl chloride group at the 2nd position. The reaction conditions often involve the use of strong acids and chlorinating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining safety and efficiency.
化学反应分析
Types of Reactions
4-Methyl-6-nitropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines and alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include sulfonamides and sulfonate esters.
Reduction Reactions: The major product is 4-Methyl-6-aminopyridine-2-sulfonyl chloride.
Oxidation Reactions: The major product is 4-Carboxy-6-nitropyridine-2-sulfonyl chloride.
科学研究应用
4-Methyl-6-nitropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is used in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 4-Methyl-6-nitropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions .
相似化合物的比较
Similar Compounds
4-Methyl-2,3,5,6-tetrachloropyridine: Similar in structure but with chlorine atoms instead of nitro and sulfonyl chloride groups.
4-Methyl-2,6-difluoropyridine: Contains fluorine atoms instead of nitro and sulfonyl chloride groups.
4-Methyl-2,6-dichloropyridine: Contains chlorine atoms at the 2nd and 6th positions.
Uniqueness
4-Methyl-6-nitropyridine-2-sulfonyl chloride is unique due to the presence of both a nitro group and a sulfonyl chloride group, which impart distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in organic synthesis and various research applications .
属性
分子式 |
C6H5ClN2O4S |
|---|---|
分子量 |
236.63 g/mol |
IUPAC 名称 |
4-methyl-6-nitropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClN2O4S/c1-4-2-5(9(10)11)8-6(3-4)14(7,12)13/h2-3H,1H3 |
InChI 键 |
XQFRWTXGCROYQD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


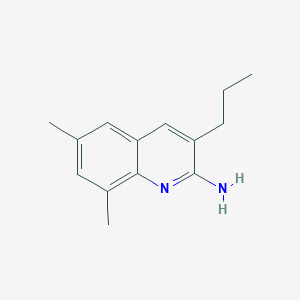

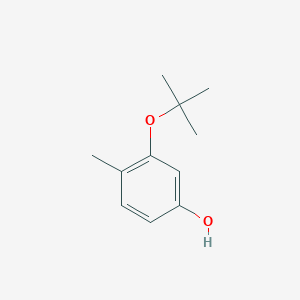
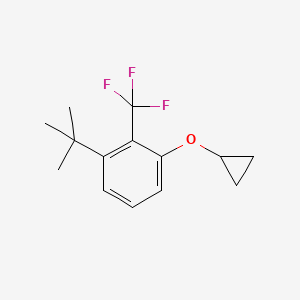
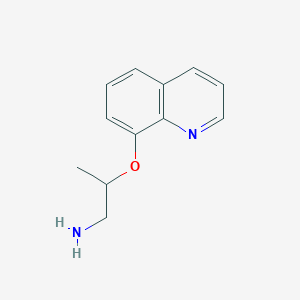
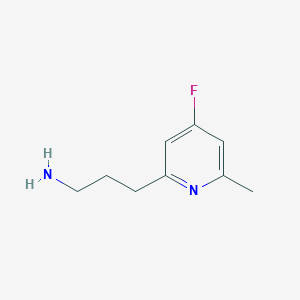
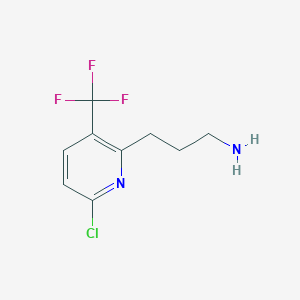
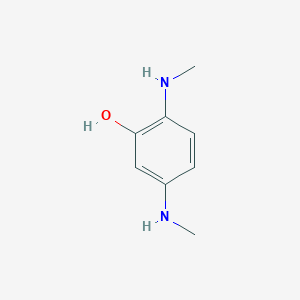

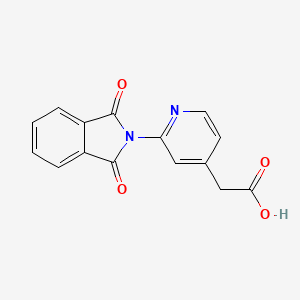


![[6-Methoxy-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14850495.png)

